molecular formula C19H14N2O5 B2679842 N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921573-24-2

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No.: B2679842
CAS No.: 921573-24-2
M. Wt: 350.33
InChI Key: QMCBLMYSUORFGO-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran ring, an isoindolinone moiety, and an ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the isoindolinone moiety. The ethoxy group is then added through an etherification reaction.

    Benzofuran Core Synthesis: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.

    Isoindolinone Introduction: The isoindolinone moiety is introduced by reacting phthalic anhydride with an appropriate amine, followed by cyclization.

    Etherification: The ethoxy group is introduced by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide
  • 7-ethoxybenzofuran-2-carboxylic acid
  • N-(1,3-dioxoisoindolin-4-yl)-benzamide

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide is unique due to the combination of the isoindolinone and benzofuran moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCBLMYSUORFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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